molecular formula C8H13NO2 B6161642 8-oxa-1-azaspiro[4.5]decan-2-one CAS No. 1555334-91-2

8-oxa-1-azaspiro[4.5]decan-2-one

Cat. No.: B6161642
CAS No.: 1555334-91-2
M. Wt: 155.19 g/mol
InChI Key: RVFOSKMRILPZDB-UHFFFAOYSA-N
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Description

8-oxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C8H13NO2 . It is a solid substance and is also known as 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c10-7-1-2-8(11-7)3-5-9-6-4-8;/h9H,1-6H2;1H . The molecular weight is 191.66 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

8-oxa-1-azaspiro[4.5]decan-2-one has been studied extensively for its potential use in pharmaceuticals, agrochemicals, and materials science. This compound has been investigated as a potential anti-inflammatory agent and as a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been studied for its potential use in the synthesis of other heterocyclic compounds, such as pyrimidines and quinolines. This compound has also been studied for its potential use in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, this compound has been studied for its potential use in the synthesis of materials for use in electronics, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-oxa-1-azaspiro[4.5]decan-2-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting COX-2, this compound may reduce inflammation and pain. Additionally, this compound may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By inhibiting 5-LOX, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to reduce inflammation and pain. Additionally, this compound may also have anti-cancer effects. Studies have shown that this compound may inhibit the growth of certain cancer cells, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

8-oxa-1-azaspiro[4.5]decan-2-one is a versatile compound with a variety of potential applications in laboratory experiments. This compound is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound is non-toxic and has low volatility. However, this compound is not soluble in water, which can limit its use in some experiments. Additionally, this compound is not widely available, which can limit its use in some experiments.

Future Directions

The potential future directions for 8-oxa-1-azaspiro[4.5]decan-2-one are numerous. This compound could be further studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and materials for use in electronics. Additionally, this compound could be further studied for its potential use in the treatment of inflammation and cancer. Additionally, this compound could be further studied for its potential use in the synthesis of other heterocyclic compounds. Finally, this compound could be further studied for its potential use in laboratory experiments, such as its solubility, stability, and toxicity.

Synthesis Methods

8-oxa-1-azaspiro[4.5]decan-2-one can be synthesized through a variety of methods. One method involves the condensation of an aldehyde and an amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The aldehyde and amine react to form an imine, which is then cyclized to form this compound. Another method involves the reaction of a ketone and an amine in the presence of a base, resulting in the formation of this compound. Additionally, this compound can be synthesized from the reaction of an aldehyde and an amine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-1-2-8(9-7)3-5-11-6-4-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFOSKMRILPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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